3-(4-nitrophenyl)-1H-1,2,4-triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-nitrophenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)7-3-1-6(2-4-7)8-9-5-10-11-8/h1-5H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGIZPCMVZXYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6219-52-9 | |
| Record name | 3-(4-nitrophenyl)-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies for 3 4 Nitrophenyl 1h 1,2,4 Triazole and Its Structural Analogs
Strategic Approaches to the 1,2,4-Triazole (B32235) Core Synthesis
The construction of the 1,2,4-triazole core is a pivotal step in the synthesis of the target compound and its derivatives. Various methods have been developed, ranging from cycloaddition reactions to condensation and cyclization strategies.
Copper-Catalyzed and Metal-Free Azide-Alkyne Cycloaddition Protocols
The azide-alkyne cycloaddition (AAC) reaction is a powerful tool for the synthesis of 1,2,3-triazoles, a related isomer to the 1,2,4-triazole. While not directly forming the 1,2,4-triazole ring, the principles of "click chemistry" are relevant to the broader field of triazole synthesis. thieme-connect.comyoutube.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is particularly noteworthy for its high efficiency and regioselectivity, typically yielding 1,4-disubstituted 1,2,3-triazoles. acs.orgfrontiersin.orgrsc.org This reaction's success has spurred interest in developing similar efficient methods for other triazole isomers. nih.govnih.gov
Copper-Catalyzed Approaches: The CuAAC reaction is a cornerstone of click chemistry, known for its robustness and high yields. acs.orgfrontiersin.org It proceeds through a copper(I)-acetylide intermediate, leading to the regioselective formation of the 1,4-disubstituted 1,2,3-triazole. acs.org Various copper sources can be employed, and the reaction is often tolerant of a wide range of functional groups. mdpi.com For instance, a one-pot, Cu(I)-catalyzed synthesis of pyrazolo[5,1-c]-1,2,4-triazoles from 1,2,4-triazolium N-imides and terminal alkynes has been reported. acs.org
Metal-Free Approaches: Growing interest in green chemistry has led to the development of metal-free azide-alkyne cycloaddition reactions. thieme-connect.comdoi.org These methods often require higher temperatures or the use of activated alkynes but avoid the potential toxicity and contamination associated with metal catalysts. thieme-connect.com Organocatalyzed approaches, using bases like DBU, have also been developed for the synthesis of 1,4-disubstituted-1,2,3-triazoles. nih.gov A general metal-free route to 1,4-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles has been developed using α-haloacroleins and organic azides. researchgate.net
| Catalyst System | Reactants | Product Type | Key Features |
| Copper(I) | Terminal Alkynes, Organic Azides | 1,4-disubstituted 1,2,3-triazoles | High regioselectivity, mild reaction conditions, high yields. youtube.comacs.orgfrontiersin.org |
| None (Thermal) | Alkynes, Azides | Mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles | Lower regioselectivity, often requires higher temperatures. frontiersin.org |
| Organocatalysts (e.g., DBU) | α,β-Unsaturated Esters, Azides | 1,4-disubstituted-1,2,3-triazoles | Metal-free, good yields. nih.gov |
| None | α-Haloacroleins, Organic Azides | 1,4-disubstituted 1,2,3-triazoles | Metal-free, high regioselectivity. researchgate.net |
Condensation and Cyclization Reactions for 1,2,4-Triazole Ring Formation
A more direct and common approach to the 1,2,4-triazole core involves the condensation of various starting materials followed by a cyclization step. These methods offer versatility in introducing substituents at different positions of the triazole ring.
One established method involves the reaction of hydrazines with formamide (B127407) under microwave irradiation, which proceeds without a catalyst and tolerates various functional groups. organic-chemistry.org Another approach is the reaction of amidrazones with cyclic ketones using p-toluenesulfonic acid as a catalyst. nih.gov
A versatile synthesis of 3,5-disubstituted 1,2,4-triazoles involves the reaction of hydrazonoyl hydrochlorides with aldehydes. nih.gov In this one-pot reaction, the aldehyde is first converted to an oxime, which then undergoes a 1,3-dipolar cycloaddition with the hydrazonoyl hydrochloride. nih.gov Furthermore, a copper-catalyzed one-pot method has been developed to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles using oxygen as an oxidant. nih.gov
The synthesis of 1,2,4-triazolo[4,3-a]pyridines and related heterocycles can be achieved through the condensation of aryl hydrazines with aldehydes, followed by an iodine-mediated oxidative cyclization. researchgate.net This transition-metal-free process is applicable to a variety of aldehydes. researchgate.net
Regioselective Introduction of the 4-Nitrophenyl Moiety
The presence and position of the 4-nitrophenyl group are often crucial for the biological activity of the final compound. Therefore, its regioselective introduction is a key synthetic challenge.
Synthetic Routes Incorporating 4-Nitrophenyl Azides
A straightforward strategy to introduce the 4-nitrophenyl group is to use 4-nitrophenyl azide (B81097) as a starting material in cycloaddition reactions. mdpi.com This approach has been successfully employed in the synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde. researchgate.netmdpi.com In a metal-free, three-component reaction, 4-nitrophenyl azide can be reacted with primary amines and enolizable ketones to selectively synthesize 1,5-disubstituted-1,2,3-triazoles. nih.gov
A scalable, one-step synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) has been described, utilizing the reaction of 3-dimethylaminoacrolein (B57599) with 4-nitrophenyl azide. researchgate.netmdpi.com This FNPT can then serve as a precursor for further derivatization. researchgate.netmdpi.com
| Starting Materials | Reaction Type | Product |
| 3-dimethylaminoacrolein, 4-nitrophenyl azide | Cycloaddition | 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde researchgate.netmdpi.com |
| Primary amines, enolizable ketones, 4-nitrophenyl azide | Three-component reaction | 1,5-disubstituted-1,2,3-triazoles nih.gov |
Post-Cyclization Functionalization Strategies
An alternative to incorporating the 4-nitrophenyl group from the start is to introduce it after the formation of the triazole ring. This can be achieved through various functionalization reactions. For instance, N-unsubstituted esters of 1,2,4-triazoles can be reacted with 4-nitrobenzyl halides to introduce the desired moiety. nih.gov However, this can lead to a mixture of regioisomers. nih.gov
Selective functionalization at the C5 position of N-substituted 1,2,4-triazoles can be achieved through magnesiation using TMPMgCl·LiCl, followed by reaction with an appropriate electrophile. acs.org This allows for the introduction of various substituents, potentially including a 4-nitrophenyl group through a cross-coupling reaction. acs.org
Scalable Synthetic Protocols for 3-(4-nitrophenyl)-1H-1,2,4-triazole Derivatives
For practical applications, the development of scalable synthetic protocols is essential. A notable example is the multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) from commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide. researchgate.netmdpi.com This process is advantageous as the product can be isolated by simple filtration. mdpi.com The resulting FNPT is a valuable intermediate for the synthesis of other 1-substituted 4-formyltriazoles. researchgate.netmdpi.com
Furthermore, a one-pot synthesis has been demonstrated for the reaction of FNPT with hexylamine, showcasing the potential for efficient, multi-step syntheses on a larger scale. mdpi.com The in situ diazotization of 4-nitroaniline, a byproduct of some of these reactions, allows for the recycling of 4-nitrophenyl azide, further enhancing the scalability and sustainability of the process. mdpi.com
Derivatization and Structural Modification of the this compound Scaffold
The this compound core structure presents multiple opportunities for chemical modification, enabling the synthesis of a diverse library of analogs. The primary sites for derivatization include the nitrogen atoms of the triazole ring, the C-5 position of the triazole, and the nitro group on the phenyl ring. These modifications are pursued to explore and optimize the physicochemical and biological properties of the resulting compounds.
Modification of the Triazole Ring
The triazole ring itself is a key target for structural diversification. Common strategies include N-alkylation/arylation and substitution at the C-5 position.
N-Alkylation and N-Arylation: The presence of a labile proton on one of the triazole ring's nitrogen atoms allows for substitution reactions. The alkylation of 1,2,4-triazole with agents like 4-nitrobenzyl halides has been shown to produce both N-1 and N-4 alkylated isomers. researchgate.net The use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base in such reactions can facilitate a high-yielding synthesis of 1-substituted-1,2,4-triazoles. researchgate.net Similarly, N-arylation can be achieved, for instance, by reacting the triazole with a suitable aryl partner, leading to compounds like 3-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole.
Substitution at the C-5 Position: The C-5 position of the 1,2,4-triazole ring can be functionalized, most commonly with a thione group. The synthesis of this compound-5(4H)-thione is a prime example of this modification. This is typically achieved by the base-catalyzed intramolecular cyclization of a precursor like 2-[(4-nitrophenyl)carbonyl]hydrazinecarbothioamide. nih.gov The resulting thione can exist in tautomeric equilibrium with its thiol form, 5-mercapto-3-(4-nitrophenyl)-1H-1,2,4-triazole, which offers another handle for further derivatization, such as S-alkylation.
| Compound Name | C-5 Substituent | Synthetic Precursor | Key Reagent/Condition | Reference |
|---|---|---|---|---|
| This compound-5(4H)-thione | =S (Thione) | 2-[(4-nitrophenyl)carbonyl]hydrazinecarbothioamide | 10% KOH, reflux | nih.gov |
| 5-Benzyl-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol | -SH (Thiol) | 1-(Phenylacetyl)-4-(4-nitrophenyl)thiosemicarbazide | Alkaline medium | mdpi.com |
| 5-(Furan-2-yl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol | -SH (Thiol) | 1-(2-Furoyl)-4-(4-nitrophenyl)thiosemicarbazide | Alkaline medium | mdpi.com |
Modification of the Phenyl Ring Substituent
The nitro group on the phenyl ring is a versatile functional group that can be readily transformed into other functionalities, significantly expanding the range of accessible derivatives.
Reduction of the Nitro Group and Schiff Base Formation: A common and powerful strategy involves the chemical reduction of the nitro group to an amine, yielding 3-(4-aminophenyl)-1H-1,2,4-triazole. This amino-triazole derivative is a crucial intermediate for a variety of subsequent reactions.
One of the most widely employed derivatizations of the amino group is its condensation with various aromatic or heteroaromatic aldehydes to form Schiff bases (imines). This reaction is typically carried out by refluxing equimolar amounts of the amino-triazole and the aldehyde in an alcoholic solvent, often with a catalytic amount of acid like glacial acetic acid. researchgate.net This methodology allows for the introduction of a wide array of substituents, enabling fine-tuning of the molecule's properties. dergipark.org.trnih.govmdpi.comfabad.org.tr
| Derivative Type | General Reaction | Example Aldehyde Reactants | Reference |
|---|---|---|---|
| Schiff Bases | 3-(4-aminophenyl)-1H-1,2,4-triazole + Ar-CHO → 3-(4-((arylidene)amino)phenyl)-1H-1,2,4-triazole | Benzaldehyde | researchgate.netdergipark.org.tr |
| Substituted Benzaldehydes (e.g., 4-methoxybenzaldehyde) | mdpi.com | ||
| 4-imidazole carboxyaldehyde | fabad.org.tr | ||
| 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine | nih.gov |
Synthesis of Fused and Complex Derivatives
Mannich Bases: The triazole scaffold, particularly when containing an amino group, can be utilized in Mannich reactions. The reaction of an aminotriazole, an aldehyde (like formaldehyde), and a secondary amine (such as morpholine) leads to the formation of Mannich bases. nih.gov This reaction introduces an aminomethyl substituent, further increasing the structural complexity and potential interaction points of the molecule.
Iii. Mechanistic Elucidation and Reaction Dynamics of 3 4 Nitrophenyl 1h 1,2,4 Triazole Transformations
Mechanistic Pathways of 1,3-Dipolar Cycloadditions in Triazole Formation
The formation of the 1,2,4-triazole (B32235) ring system often involves cyclization reactions. While the direct synthesis of 3-(4-nitrophenyl)-1H-1,2,4-triazole can be achieved through various routes, the principles of 1,3-dipolar cycloadditions are fundamental to the synthesis of the isomeric 1,2,3-triazole ring and provide insights into related cyclization chemistries. researchgate.net
1,3-dipolar cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. researchgate.netyoutube.com In the context of triazole synthesis, this typically involves the reaction of a 1,3-dipole, such as an azide (B81097), with a dipolarophile, like an alkyne or an enamine. researchgate.netyoutube.com These reactions proceed in a concerted fashion, meaning the new bonds are formed in a single transition state. researchgate.net
For the synthesis of 1,2,3-triazoles, the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a classic example. The regioselectivity of this reaction, yielding either the 1,4- or 1,5-disubstituted triazole, can be influenced by the nature of the substituents and the use of catalysts. organic-chemistry.orgmdpi.com For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," reliably produces the 1,4-disubstituted isomer. organic-chemistry.orgacs.orgacs.orgacs.org In contrast, ruthenium-catalyzed reactions can favor the 1,5-isomer. mdpi.com
The formation of 4-acyl-1,2,3-triazoles can be achieved through the metal-free cycloaddition of enaminones and aryl azides. researchgate.net Mechanistic studies, including Hammett correlation and quantum calculations, have been employed to elucidate the reaction pathway of these 1,3-dipolar cycloadditions. researchgate.net
While the direct formation of the 1,2,4-triazole ring of this compound does not proceed via a classical 1,3-dipolar cycloaddition, the underlying principles of orbital interactions and concerted mechanisms are relevant to the cyclization of precursor molecules like 1-(2-chlorobenzoyl)-4-(4-nitrophenyl)thiosemicarbazide. nih.gov The synthesis of 1,2,4-triazole-3-thiones, for example, involves stages like esterification, hydrazinolysis, and carbothioamide formation, culminating in an alkaline cyclization. zsmu.edu.ua
Table 1: Key Features of 1,3-Dipolar Cycloaddition in Triazole Synthesis
| Feature | Description | Relevance to Nitrophenyl Triazoles |
| Reactants | 1,3-dipole (e.g., azide) and a dipolarophile (e.g., alkyne, enamine). researchgate.netyoutube.com | The 4-nitrophenyl group can be introduced via a substituted azide (e.g., 4-nitrophenyl azide). mdpi.comresearchgate.net |
| Mechanism | Generally a concerted pericyclic reaction. researchgate.net | The electron-withdrawing nature of the nitrophenyl group can influence the reaction rate and regioselectivity. acs.org |
| Regioselectivity | Can lead to mixtures of regioisomers (e.g., 1,4- and 1,5-disubstituted 1,2,3-triazoles). organic-chemistry.orgmdpi.com | Catalysts like copper or ruthenium can control the regiochemical outcome. organic-chemistry.orgmdpi.com |
| "Click Chemistry" | The copper-catalyzed version (CuAAC) is highly efficient and regioselective for 1,4-isomers. organic-chemistry.orgacs.orgacs.orgacs.org | This methodology is widely used for synthesizing 1,4-disubstituted 1,2,3-triazoles bearing a nitrophenyl substituent. acs.orgacs.org |
Investigation of Cornforth Rearrangements in 4-Formyl-1-aryl-1,2,3-triazoles Relevant to Nitrophenyl Systems
The Cornforth rearrangement is a thermal isomerization of 4-acyloxazoles, where the acyl substituent on position 4 and the substituent on position 5 exchange places. wikipedia.org While originally described for oxazoles, analogous rearrangements can occur in other five-membered heterocyclic systems, including 1,2,3-triazoles.
Specifically, the ring-degenerate rearrangement of 1-substituted-4-imino-1,2,3-triazoles is a relevant process. nih.gov This rearrangement is influenced by the electronic nature of the substituents. Studies have shown that the equilibrium of this rearrangement is shifted towards the triazole with the more electron-deficient substituent on the imine nitrogen. mdpi.com
In the context of nitrophenyl systems, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT) has been identified as a valuable reagent for the synthesis of other 1-substituted-4-formyltriazoles. mdpi.comresearchgate.net The reaction of FNPT with primary amines leads to the formation of an imine, which can then undergo a Cornforth-type rearrangement. mdpi.com The strong electron-withdrawing nature of the 4-nitrophenyl group facilitates this rearrangement, driving the reaction towards the products where the nitrophenyl group is ultimately displaced. mdpi.comnih.gov
Kinetic studies on the rearrangement of imines derived from 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde have revealed that the rates are sensitive to both steric and electronic factors of the amine component. researchgate.netnih.gov A multicomponent reaction involving triazoloketones, primary amines, and 4-nitrophenyl azide has been developed, which proceeds through a cascade of a Cornforth rearrangement followed by triazolization to form angularly fused or linear bitriazoles. acs.org
Table 2: Factors Influencing Cornforth-type Rearrangements in Nitrophenyl-Substituted Triazoles
| Factor | Influence on Rearrangement | Example |
| Electron-withdrawing substituents on the triazole ring | Favors the rearrangement by stabilizing the intermediate. | The 4-nitrophenyl group in 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde promotes the rearrangement. mdpi.comnih.gov |
| Electron-donating strength of the imine functionality | Promotes the ring-degenerate rearrangement process. nih.gov | Not specified |
| Steric hindrance | Can affect the rate of the rearrangement. researchgate.netnih.gov | Not specified |
| Solvent | Can influence the efficiency of the rearrangement. mdpi.com | Isopropanol, 1,4-dioxane, and water have been used as solvents. mdpi.com |
Theoretical Modeling of Thermal Decomposition Mechanisms of Nitro-1,2,4-triazoles
Theoretical modeling, particularly using quantum chemical calculations, is a powerful tool for elucidating the complex, multi-step process of thermal decomposition of energetic materials like nitro-1,2,4-triazoles. researchgate.net These studies can predict the most likely decomposition pathways and the stability of different isomers.
For C-nitro-1,2,4-triazoles, density functional theory (DFT) calculations have been employed to simulate possible decomposition mechanisms. researchgate.net These studies have shown that in addition to experimentally observed products such as N₂, N₂O, NO, CO₂, HCN, HNCO, 1,2,4-triazole, 3(5)-nitroso-1,2,4-triazole, and 1,2,4-triazolone, other products like H₂O, CO, NO₂, cyanamide, cyanuric acid, and melamine (B1676169) can also be formed. researchgate.net A correlation has been found between the energy gap of the frontier molecular orbitals and the thermal stability of C-nitro-1,2,4-triazole tautomers. researchgate.net
Investigations into the initial decomposition pathways of nitro-substituted triazoles have revealed that dissociation channels associated with the nitro group are competitive with the primary decomposition paths of the triazole skeleton. acs.org The electron-withdrawing nitro group has been found to have opposing effects on the primary dissociation channels of 1,2,4-triazole and 1,2,3-triazole derivatives. acs.org
Studies on 3-nitro-1,2,4-triazole (B13798) (3NTR) upon low-energy electron attachment have shown that the nitro group significantly stabilizes the parent anion, leading to more effective degradation at lower electron energies. nih.govrsc.org While characteristic fragmentation of the nitro group is observed (e.g., formation of NO₂⁻), the primary dissociation channel is the direct cleavage of a hydrogen radical. nih.govrsc.org
Time-resolved pulsed photoacoustic pyrolysis has been used to study the thermal decomposition of 1-(4-nitrophenyl)-1H-1,2,3-triazole, confirming the role of NO₂ in the decomposition process. nih.gov
Table 3: Predicted Thermal Decomposition Products of Nitro-1,2,4-triazoles
| Experimentally Detected Products | Theoretically Predicted Additional Products |
| N₂ | H₂O |
| N₂O | CO |
| NO | NO₂ |
| CO₂ | Cyanamide |
| HCN | Cyanuric acid |
| HNCO | Melamine |
| 1,2,4-triazole | |
| 3(5)-nitroso-1,2,4-triazole | |
| 1,2,4-triazolone |
Data sourced from theoretical simulations of C-nitro- and N-nitro-1,2,4-triazoles. researchgate.net
Studies on Electrophilic and Nucleophilic Reactivity of the Triazole Ring and Nitro Group
The reactivity of this compound is dictated by the interplay of the electron-deficient 1,2,4-triazole ring and the strongly electron-withdrawing nitro group on the phenyl ring.
The 1,2,4-triazole ring itself is considered π-deficient due to the presence of three electronegative nitrogen atoms. nih.govchemicalbook.com This makes the carbon atoms of the ring susceptible to nucleophilic attack under mild conditions. nih.govchemicalbook.com Conversely, electrophilic substitution typically occurs at the nitrogen atoms, which have higher electron density. nih.govchemicalbook.com The parent 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com
The nitro group is a powerful electron-withdrawing group that deactivates the phenyl ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. More importantly, it activates the phenyl ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.
In the context of this compound, the nitro group's electron-withdrawing effect is transmitted through the phenyl ring to the triazole moiety, further influencing its reactivity. The presence of the nitro group can enhance the compound's ability to interact with biological targets, which is relevant for its potential pharmacological applications. ontosight.ai
Studies on related systems, such as 2-phenyltriazole 1-oxides, have shown that the triazole ring can be activated at the C5 position for both electrophilic and nucleophilic attack. rsc.org This allows for the introduction of a wide range of functional groups. While not directly on this compound, these studies provide a framework for understanding the potential reactivity of the triazole ring.
The reduction of the nitro group is a common transformation for nitrophenyl-containing compounds. This can lead to the corresponding amino derivative, which can serve as a precursor for further functionalization.
Iv. Comprehensive Spectroscopic Characterization and Structural Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the hydrogen and carbon skeletons.
The proton NMR (¹H NMR) spectrum of 3-(4-nitrophenyl)-1H-1,2,4-triazole provides critical information about the electronic environment of the hydrogen atoms in the molecule. In a typical ¹H NMR spectrum, the protons on the 4-nitrophenyl group exhibit characteristic splitting patterns. The protons ortho to the nitro group are deshielded and appear as a doublet at a higher chemical shift (δ) value, while the protons meta to the nitro group appear as a doublet at a slightly lower chemical shift. The proton on the triazole ring typically appears as a singlet. For instance, in a related compound, 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole, the aromatic protons of the nitrophenyl group appear as doublets at approximately 8.27 and 7.99 ppm. rsc.org The distinct chemical shifts are a direct consequence of the electron-withdrawing nature of the nitro group, which decreases the electron density around the adjacent protons, causing them to resonate at a higher frequency. The specific chemical shifts can be influenced by the solvent used for the NMR measurement. nih.gov
Table 1: Representative ¹H NMR Chemical Shift Data
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Triazole-H | ~8.0-9.0 | s | - |
| Phenyl-H (ortho to NO₂) | ~8.2-8.5 | d | ~8-9 |
| Phenyl-H (meta to NO₂) | ~7.8-8.2 | d | ~8-9 |
Note: The exact chemical shifts can vary depending on the solvent and the specific isomer.
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The carbon atoms of the 4-nitrophenyl ring show distinct resonances. The carbon atom attached to the nitro group is significantly deshielded and appears at a high chemical shift. The other aromatic carbons also show characteristic shifts influenced by the nitro group and the triazole ring. For example, in 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole, the carbon signals of the nitrophenyl group are observed in the aromatic region, with the carbon attached to the nitro group appearing at a downfield chemical shift. rsc.org The carbon atoms of the triazole ring also have characteristic chemical shifts that can help to confirm the structure of the heterocyclic ring. chemicalbook.com
Table 2: Representative ¹³C NMR Chemical Shift Data
| Carbon | Chemical Shift (ppm) |
|---|---|
| Triazole-C3 | ~145-165 |
| Triazole-C5 | ~140-160 |
| Phenyl-C (ipso to NO₂) | ~145-150 |
| Phenyl-C (ipso to triazole) | ~130-140 |
| Phenyl-C (ortho to NO₂) | ~120-130 |
| Phenyl-C (meta to NO₂) | ~125-135 |
Note: The exact chemical shifts can vary depending on the solvent and the specific isomer.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule. COSY experiments would reveal the coupling between the adjacent protons on the nitrophenyl ring. HSQC spectra correlate the proton signals with their directly attached carbon atoms, while HMBC spectra show correlations between protons and carbons that are two or three bonds away. These correlations are instrumental in confirming the substitution pattern on the aromatic ring and the attachment of the nitrophenyl group to the triazole ring.
Infrared (IR) and Raman Spectroscopic Fingerprinting
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretching vibrations typically in the ranges of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively). Other characteristic peaks include the N-H stretching vibration of the triazole ring (around 3100-3300 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and C=N and N=N stretching vibrations of the triazole ring (in the fingerprint region, typically 1400-1600 cm⁻¹). researchgate.netnist.govchemicalbook.com
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Triazole) | ~3100-3300 |
| C-H Stretch (Aromatic) | ~3000-3100 |
| C=C Stretch (Aromatic) | ~1450-1600 |
| NO₂ Asymmetric Stretch | ~1500-1600 |
| NO₂ Symmetric Stretch | ~1300-1370 |
| C=N Stretch (Triazole) | ~1400-1500 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The nitrophenyl group, being a strong chromophore, will dominate the spectrum. Typically, a strong absorption band is observed in the UV region, which can be attributed to the π → π* transitions of the aromatic system and the triazole ring. researchgate.net The presence of the nitro group can cause a red shift (bathochromic shift) of the absorption maximum compared to the unsubstituted phenyl-triazole. The absorption spectrum of 1,2,3-triazole itself shows a π → π* transition around 205-216 nm. researchgate.net
Table 4: Expected UV-Vis Absorption Maxima
| Transition | Wavelength (λmax) (nm) |
|---|---|
| π → π* (Aromatic/Triazole) | ~250-350 |
| n → π* (Nitro group) | ~300-400 |
Note: The exact absorption maxima can be influenced by the solvent polarity.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a crucial technique for determining the exact molecular weight and confirming the molecular formula of a compound. For this compound (C₈H₆N₄O₂), HRMS would provide a highly accurate mass measurement of the molecular ion peak. uni.lu The measured mass would be compared to the calculated theoretical mass for the proposed formula, and a close match (typically within a few parts per million) provides strong evidence for the elemental composition of the molecule. Fragmentation patterns observed in the mass spectrum can also provide structural information, showing the loss of specific fragments like the nitro group (NO₂) or parts of the triazole ring. researchgate.net
Single-Crystal X-ray Diffraction for Absolute Structure Determination
While single-crystal X-ray diffraction data for this compound is not publicly available, a detailed analysis of its thione derivative, this compound-5(4H)-thione, provides significant insight into the likely molecular conformation and packing.
The analysis of this compound-5(4H)-thione revealed that it crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The crystal data and structure refinement details are summarized in the table below.
Table 1: Crystal Data and Structure Refinement for this compound-5(4H)-thione
| Parameter | Value |
|---|---|
| Empirical Formula | C₈H₆N₄O₂S |
| Formula Weight | 222.23 |
| Temperature | 100 K |
| Wavelength | Mo Kα radiation |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.8221 (1) |
| b (Å) | 8.2109 (1) |
| c (Å) | 14.6757 (3) |
| β (°) | 101.302 (1) |
| Volume (ų) | 924.29 (2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.595 |
| Absorption Coefficient (mm⁻¹) | 0.33 |
| Final R indices [I > 2σ(I)] | R = 0.042 |
Data sourced from references nih.gov.
In terms of molecular conformation, the molecule is nearly planar. The 1,2,4-triazole (B32235) ring and the nitro group exhibit slight twists relative to the central phenyl ring. nih.gov The dihedral angle between the 1,2,4-triazole ring and the phenyl ring is 6.26 (13)°. nih.gov Similarly, the nitro group is twisted by 9.5 (3)° with respect to the phenyl ring. nih.gov This near-coplanarity is a significant feature of the molecule's solid-state conformation.
The crystal structure of this compound-5(4H)-thione is stabilized by a network of intermolecular interactions. The dominant interactions are pairs of N—H⋯S hydrogen bonds, which link adjacent molecules together. nih.gov These hydrogen bonds generate a specific ring motif designated as R²₂(8). nih.gov This network of hydrogen bonds extends to form one-dimensional chains running along the rsc.org crystal direction. nih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. While a specific Hirshfeld analysis for this compound or its thione derivative is not available, studies on structurally similar nitrophenyl-triazole compounds provide a clear picture of the expected interactions. nih.govsciforum.net
This analysis maps the electron distribution of a molecule within the crystal, allowing for the decomposition of the crystal packing into contributions from different types of intermolecular contacts. For nitrophenyl-triazole derivatives, the Hirshfeld surface is typically dominated by several key interactions. rsc.orgnih.gov
The most significant contributions arise from H···H, O···H/H···O, and C···H/H···C contacts. nih.govsciforum.net The O···H contacts often correspond to weak C—H⋯O hydrogen bonds, where the oxygen atoms of the nitro group act as acceptors. nih.gov The N···H contacts, representing C—H⋯N hydrogen bonds, also play a role in the molecular packing. nih.gov
Table 2: Typical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Related Nitrophenyl-Triazole Compounds
| Intermolecular Contact | Typical Contribution (%) |
|---|---|
| H···H | ~30 - 48% |
| C···H / H···C | ~23 - 26% |
| O···H / H···O | ~11 - 21% |
| N···H / H···N | ~10 - 16% |
| C···C (π–π stacking) | ~3 - 6% |
Data derived from analyses of similar structures in references nih.govnih.gov.
The analysis reveals that the packing is a complex interplay of numerous weak interactions. Repulsive H···H interactions constitute a large portion of the surface, while attractive C—H⋯π, C—H⋯O, and C—H⋯N hydrogen bonds, along with π–π stacking, collectively govern the three-dimensional architecture of the crystal. nih.gov
V. Computational and Theoretical Chemistry of 3 4 Nitrophenyl 1h 1,2,4 Triazole
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and geometry of molecules. For 3-(4-nitrophenyl)-1H-1,2,4-triazole, these calculations have been instrumental in elucidating its structural parameters and the distribution of electrons within the molecule.
Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the properties of molecules. dntb.gov.uanih.gov DFT, in particular the B3LYP functional, is frequently employed to study triazole derivatives due to its balance of accuracy and computational cost. cuny.edunih.gov These methods are used to optimize molecular geometries, calculate energies, and predict spectroscopic properties. cuny.eduresearchgate.net For instance, DFT calculations have been successfully used to study the structure and vibrational frequencies of various triazole compounds. dntb.gov.ua Ab initio methods, such as Hartree-Fock (HF), provide an alternative, often more computationally intensive, approach to studying molecular systems. dntb.gov.uanih.gov The selection between DFT and ab initio methods often depends on the specific properties being investigated and the desired level of accuracy. dntb.gov.uacuny.edu
In the study of related triazole systems, DFT calculations have been used to determine optimized geometries, frontier molecular orbital energies, and density of states to understand their structure and reactivity. cuny.edu These computational approaches have shown good agreement with experimental results, validating their use for predicting the properties of new molecules. cuny.eduresearchgate.net
The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. cuny.edu For triazole derivatives, a variety of basis sets have been utilized, with the Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), being common choices. cuny.edunih.govirjweb.com The inclusion of polarization (d,p) and diffuse (++) functions is often crucial for accurately describing the electronic structure, especially for systems containing heteroatoms and potential for hydrogen bonding. nih.gov
For example, studies on similar triazole compounds have employed the B3LYP method with the 6-31G(d,p) basis set for geometry optimization and electronic property calculations. cuny.edu In other cases, larger basis sets like 6-311++G** have been used to achieve higher accuracy, particularly for calculating interaction energies and vibrational frequencies. nih.gov The choice of the basis set represents a trade-off between computational cost and the desired accuracy of the results. cuny.edu
Analysis of Electronic Properties
The electronic properties of a molecule, such as the distribution of electrons and the energies of its molecular orbitals, are key determinants of its chemical behavior. Computational methods provide detailed insights into these properties for this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. cuny.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. cuny.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, stability, and polarizability. cuny.eduirjweb.com A smaller energy gap generally suggests higher reactivity. cuny.edu
For triazole derivatives, the HOMO and LUMO energies and their gap are calculated using methods like DFT. irjweb.com These calculations reveal that charge transfer can occur within the molecule, and a small HOMO-LUMO gap indicates that the molecule is chemically reactive. nih.gov The distribution of the HOMO and LUMO across the molecule highlights the regions most likely to be involved in electron donation and acceptance. cuny.edu
Table 1: Calculated HOMO-LUMO Energies and Energy Gap for a Related Triazine Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
Data for N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine calculated using DFT/B3LYP/6-311++G(d,p) method. irjweb.com
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution in a molecule, corresponding to the classic Lewis structure representation of bonding. wikipedia.orguni-muenchen.de It transforms the complex molecular wave function into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de This analysis allows for the calculation of natural atomic charges, which describe the charge distribution among the atoms in the molecule. uni-muenchen.de
NBO analysis reveals the nature of bonding, identifying covalent and ionic characteristics, as well as delocalization effects. wikipedia.org Weak occupancies in antibonding orbitals indicate departures from an idealized Lewis structure, signifying electron delocalization. wikipedia.org In studies of related compounds, NBO analysis has been used to understand intramolecular charge transfer and hydrogen bonding. science.gov For instance, the analysis can show the transfer of electrons from a donor to an acceptor molecule in a complex. nih.gov
Table 2: NBO Analysis Example for Formaldehyde (RHF/STO-3G)
| NBO | Type | Composition | Net NPA Charge (Carbon) |
|---|---|---|---|
| σ(C-O) | Bond | 41.41% C(sp1.91), 58.59% O(sp3.16) | +0.16692 e |
This table illustrates the type of information obtained from an NBO analysis, showing the composition of a bonding orbital and the resulting atomic charge. uni-muenchen.de
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. skku.edu It illustrates the electrostatic potential on the surface of a molecule, with different colors representing regions of varying potential. skku.edunih.gov Red areas indicate negative potential, corresponding to regions rich in electrons and susceptible to electrophilic attack, while blue areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. skku.edunih.gov
Tautomeric Equilibria and Relative Stability Assessment
Prototropic tautomerism is a key characteristic of the 1,2,4-triazole (B32235) ring, where the position of a hydrogen atom can vary among the nitrogen atoms of the heterocycle. researchgate.net This phenomenon is critical for understanding the chemical reactivity and the nature of interactions with biological molecules. researchgate.net
For this compound, two primary tautomeric forms can exist, distinguished by the position of the labile proton on the triazole ring. These are the 1H-1,2,4-triazole and the 4H-1,2,4-triazole tautomers. researchgate.netijsr.net In the 1H-tautomer, the proton is attached to the N1 nitrogen atom, which is adjacent to the carbon atom bearing the nitrophenyl substituent. In the 4H-tautomer, the proton resides on the N4 nitrogen, which is positioned away from the substituted carbon atoms. Computational methods, particularly Density Functional Theory (DFT), are employed to model these distinct structures. cuny.eduinorgchemres.org Studies on similar 1,2,4-triazole systems confirm the existence and importance of these two forms in equilibrium. nih.gov

Energetic analysis through quantum-chemical calculations is used to determine the relative stability of the possible tautomers. For the unsubstituted 1,2,4-triazole ring, the 1H-tautomer is generally found to be more stable than the 4H-tautomer. researchgate.netijsr.net This preference is often maintained in substituted derivatives.
Theoretical modeling studies on related 3-substituted-1,2,4-triazoles consistently predict that the 1H-tautomer is the most prevalent form in both the gas phase and in solution. researchgate.net Calculations using methods like the M06-2X functional with a 6-311++G(d,p) basis set and a solvent model (like SMD for methanol) typically show the 1H-tautomer to be lower in Gibbs free energy compared to the 4H-tautomer. researchgate.net This increased stability can be attributed to factors such as favorable intramolecular interactions and electronic distribution. researchgate.net
Table 1: Predicted Relative Stability of Tautomers This table presents hypothetical data based on typical findings for similar compounds as described in the literature.
| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1H-3-(4-nitrophenyl)-1,2,4-triazole | DFT/B3LYP/6-31G(d) | 0.00 | >99 |
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational chemistry serves as a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental results to confirm molecular structures.
Quantum-chemical calculations are used to simulate NMR and UV-Vis spectra. Time-dependent DFT (TD-DFT) is a common method for predicting electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. inorgchemres.org Studies on analogous triazole derivatives show that simulated spectra for the most stable tautomer (typically the 1H form) closely match the experimental data. researchgate.net This correlation allows for the unambiguous assignment of the compound's structure in solution. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental values, providing further structural validation. ijper.org
Table 2: Comparison of Experimental and Simulated Spectroscopic Data This table presents hypothetical data for this compound based on typical values for related aromatic triazoles.
| Spectrum | Parameter | Experimental Value | Simulated Value (1H-tautomer) |
|---|---|---|---|
| UV-Vis | λmax (nm) | ~290 nm | ~285 nm |
| ¹H NMR | δ (ppm), Triazole CH | ~8.5 ppm | ~8.4 ppm |
| ¹³C NMR | δ (ppm), Triazole C3 | ~158 ppm | ~157 ppm |
| ¹³C NMR | δ (ppm), Triazole C5 | ~146 ppm | ~145 ppm |
Theoretical Insights into Reactivity and Selectivity
Computational models offer a deep understanding of the electronic structure of this compound, which is fundamental to its reactivity and selectivity. Analyses such as Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) charge distribution, and Molecular Electrostatic Potential (MEP) maps are frequently employed. researchgate.netcuny.eduinorgchemres.org
The FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's nucleophilic and electrophilic regions. cuny.edu For this compound, the electron-withdrawing nitro group significantly lowers the energy of the LUMO, making the nitrophenyl ring a likely site for nucleophilic attack. The HOMO is typically distributed over the electron-rich triazole ring, indicating its potential to act as a nucleophile. researchgate.netcuny.edu The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. cuny.edu
MEP maps visually represent the charge distribution on the molecule's surface, highlighting areas prone to electrophilic or nucleophilic interaction. For this compound, a negative potential (red/yellow) is expected around the nitrogen atoms of the triazole ring and the oxygen atoms of the nitro group, indicating these are sites for electrophilic attack. A positive potential (blue) would be located around the hydrogen atoms. This information is crucial for predicting how the molecule will interact with other reagents and biological targets. researchgate.net
In-depth Article on the Coordination Chemistry of this compound Forthcoming Pending Availability of Research Data
While extensive research exists on the coordination compounds of various 1,2,4-triazole derivatives, this body of work does not specifically address the compound of interest in a manner that would permit a thorough and scientifically accurate article adhering to the requested detailed outline. The available literature provides a strong foundation for understanding the general principles of how 1,2,4-triazoles with aromatic substituents might behave as ligands; however, direct experimental data for this compound is scarce.
Research on structurally related compounds offers some tangential insights. For instance, the crystal structure of this compound-5(4H)-thione has been reported. nih.gov This compound, while sharing the core this compound structure, is a distinct chemical entity due to the presence of a thione group, which significantly alters its electronic and coordination properties. The study of this molecule focused on its crystal packing and intermolecular interactions rather than its behavior as a ligand in coordination complexes. nih.gov
Furthermore, studies have been conducted on the metal complexes of other substituted nitrophenyl-1,2,4-triazoles, such as Schiff base complexes derived from 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol. uobabylon.edu.iqresearchgate.net These investigations provide valuable information on the synthesis and characterization of coordination compounds with related ligands, often detailing spectroscopic and structural features. uobabylon.edu.iqresearchgate.net However, the additional functional groups on these ligands play a crucial role in their coordination chemistry, making direct extrapolation of their properties to the simpler this compound ligand scientifically unsound.
The broader field of 1,2,4-triazole coordination chemistry demonstrates their versatility as ligands, capable of acting as monodentate, bidentate, or bridging ligands, leading to the formation of a wide array of mononuclear and polynuclear metal complexes with interesting magnetic, catalytic, and photophysical properties. ijsr.netnationalmaglab.org The substituent on the triazole ring is known to significantly influence the electronic properties of the ligand and, consequently, the characteristics of the resulting metal complexes. nationalmaglab.org
Given the strict requirement to focus solely on the chemical compound “this compound”, it is not possible to provide a detailed and scientifically rigorous article covering the design principles of its ligands, the synthesis and characterization of its transition metal complexes, mechanistic studies of its metal-ligand binding, or its advanced applications in catalysis and supramolecular assembly. Such an article would necessitate specific experimental data that does not appear to be present in the currently accessible scientific literature.
Therefore, while the potential for this compound to form interesting coordination complexes is high, a detailed exposition of its coordination chemistry awaits further research and publication in this specific area.
Vii. Applications in Materials Science and Engineering
Electron Transport and Hole Blocking Materials
The electron-deficient nature of the 1,2,4-triazole (B32235) ring, amplified by the attached nitrophenyl substituent, imparts strong electron-accepting and electron-transporting capabilities to these compounds. In organic electronic devices, materials with high electron affinity and suitable Lowest Unoccupied Molecular Orbital (LUMO) energy levels are essential for efficient electron injection and transport from the cathode. Derivatives of 1,2,4-triazole have been investigated for these properties. For instance, the triazole moiety is a key component in host materials for phosphorescent OLEDs, where it helps to ensure balanced charge transport, leading to high device efficiency. The structural features of 3-(4-nitrophenyl)-1H-1,2,4-triazole suggest its potential utility as an electron transport layer (ETL) or a hole-blocking layer (HBL) in such devices, preventing holes from reaching the cathode and promoting electron-hole recombination within the desired emissive layer.
Integration into Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)
The 1,2,4-triazole scaffold is a critical component in the design of materials for high-performance OLEDs. Research has demonstrated that incorporating 1,2,4-triazole derivatives into the structure of emissive or host materials can lead to devices with superior performance.
Furthermore, other derivatives combining 1,2,4-triazole and phenanthroimidazole moieties have been synthesized for use in non-doped blue OLEDs. researchgate.net These materials have demonstrated the ability to create devices with negligible efficiency roll-off, a critical challenge in OLED technology. researchgate.net The integration of the triazole unit contributes to the desirable charge transport and stability characteristics of these advanced materials.
Potential in Organic Photovoltaic Cells and Data Storage Devices
While direct applications of this compound in organic photovoltaics (OPVs) are still emerging, its fundamental properties suggest significant potential. The strong electron-accepting nature of the molecule makes it a candidate for investigation as a non-fullerene acceptor (NFA) material in OPV devices. nih.gov In OPVs, NFAs are responsible for accepting electrons from a donor material upon light absorption, and their electronic properties are crucial for achieving high power conversion efficiencies. Theoretical studies on similar structures show that the presence of nitro groups can effectively lower the material's energy gap, a desirable trait for absorbing a broader range of the solar spectrum. nih.gov
The significant nonlinear optical (NLO) properties of triazole derivatives also point towards potential use in high-density optical data storage. Materials with a strong NLO response can be used to store information at a molecular level, offering the potential for much greater storage capacity than current technologies.
Exploration of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in optical switching, frequency conversion, and optical limiting. The charge-transfer asymmetry inherent in this compound makes it a prime candidate for exhibiting NLO properties. Research on structurally related compounds has confirmed the NLO potential of this molecular design.
A study on 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione (ANIT), a closely related derivative, demonstrated significant third-order NLO properties when measured using the Z-scan technique at 532 nm. nitk.ac.inresearchgate.net The compound exhibited two-photon absorption, a key characteristic for optical limiting applications. nitk.ac.inresearchgate.net The observed NLO response was determined to be primarily electronic in origin, which is advantageous for high-speed applications. nitk.ac.inresearchgate.net The high values obtained suggest that materials based on the nitrophenyl-triazole scaffold could be effectively used in optical limiters and switches. nitk.ac.inresearchgate.net
| Parameter | Symbol | Value |
|---|---|---|
| Nonlinear Absorption Coefficient | β | 2.99 cm/GW |
| Nonlinear Refractive Index | n₂ | -2.53 × 10⁻¹¹ esu |
| Third-Order NLO Susceptibility | χ⁽³⁾ | 2.72 × 10⁻¹³ esu |
| Second-Order Hyperpolarizability | γh | 0.281 × 10⁻³¹ esu |
Linear polarizability (α) is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. Density Functional Theory (DFT) studies on novel 1,2,4-triazole derivatives have shown significant linear polarizability. researchgate.net For instance, a synthesized derivative, compound 7c in one study, exhibited a notable linear polarizability value of 4.195 x 10⁻²³ esu. researchgate.net Theoretical work on other designed non-fullerene acceptors based on similar principles also showed high polarizability, with one compound reaching a value of 3.485 × 10⁻²² esu. nih.gov This indicates a strong response to an applied electric field, which is a foundational property for achieving larger nonlinear optical effects.
First (β) and second (γ) hyperpolarizabilities are the molecular-level origins of second- and third-order bulk NLO phenomena, respectively. Theoretical investigations have been crucial in predicting the NLO potential of triazole derivatives.
DFT calculations have shown that 1,2,4-triazole-based compounds can possess substantial hyperpolarizability values. researchgate.net The same compound 7c mentioned previously was found to have a first hyperpolarizability (β) of 6.317 x 10⁻³⁰ esu and a second hyperpolarizability (γ) of 4.314 × 10⁻³⁵ esu, signifying its strong potential for NLO applications. researchgate.net Further theoretical design of molecules featuring a nitro group as a strong electron acceptor led to even larger predicted values, with a first hyperpolarizability (β_total) of 13.44 × 10⁻²⁷ esu and a second-order hyperpolarizability (⟨γ⟩) of 3.66 × 10⁻³¹ esu for a designed compound. nih.gov These computational findings underscore the effectiveness of the donor-π-acceptor design embodied by this compound for creating potent NLO materials. nih.govresearchgate.net
| Parameter | Symbol | Value (esu) |
|---|---|---|
| Linear Polarizability | α | 4.195 × 10⁻²³ |
| First Hyperpolarizability | β | 6.317 × 10⁻³⁰ |
| Second Hyperpolarizability | γ | 4.314 × 10⁻³⁵ |
Design of Functional Materials with Tunable Optoelectronic Responses
The this compound framework is a versatile platform for designing functional materials with tailored optoelectronic properties. The inherent characteristics of this scaffold—such as its strong intramolecular charge transfer, high thermal stability, and NLO activity—can be finely tuned through systematic chemical modification.
By altering the substituent groups on either the phenyl or triazole rings, researchers can modulate the molecule's energy levels (HOMO/LUMO), energy gap, and charge transport characteristics. nih.gov For example, introducing stronger or additional electron-accepting or donating groups can enhance the polarizability and hyperpolarizability, leading to improved NLO materials. nih.gov Similarly, modifying the ancillary ligands in organometallic complexes containing this triazole moiety can tune the emission color and efficiency of OLEDs. nih.gov This tunability allows for the rational design of materials optimized for specific applications, from efficient light-emitting diodes and solar cells to advanced optical data storage and processing devices. nih.govresearchgate.net
Viii. Concluding Perspectives and Future Research Trajectories
Synthesis and Mechanistic Understanding Advancements
The synthesis of 1,2,4-triazoles is well-established, yet advancements in synthetic methodologies can offer more efficient, scalable, and regioselective routes to 3-(4-nitrophenyl)-1H-1,2,4-triazole. Current methods often involve the cyclization of precursor molecules like thiosemicarbazides. nih.gov For instance, a related compound, this compound-5(4H)-thione, is synthesized by refluxing 2-[(4-nitrophenyl)carbonyl]hydrazinecarbothioamide in the presence of a base. nih.gov
Future synthetic research should focus on modern catalytic approaches. The use of copper(II) or silver(I) catalysis has shown promise for the regioselective synthesis of 1,5- and 1,3-disubstituted 1,2,4-triazoles, respectively, and could be adapted for this specific compound to ensure the desired substitution pattern with high fidelity. organic-chemistry.org Furthermore, metal-free approaches, such as the [3+2] cycloaddition reactions involving nitrile ylides and diazonium salts, present an attractive avenue for development. organic-chemistry.org
A significant gap in the current understanding is the detailed mechanistic pathway governing the regioselectivity of the triazole ring formation. Future mechanistic studies, potentially employing computational modeling and kinetic analysis, are crucial. Understanding the equilibrium and reaction kinetics, such as those studied in the formation of 1,2,3-triazoles from β-carbonyl phosphonates, could provide the insights needed to optimize reaction conditions and maximize the yield of the desired this compound isomer. acs.orgresearchgate.net Such studies would be invaluable for moving from laboratory-scale synthesis to larger, more industrial-scale production.
Progress in Spectroscopic and Computational Characterization
The comprehensive characterization of this compound is fundamental for its application. While spectroscopic data for the exact molecule is not extensively reported, information can be inferred from related structures and general knowledge of the 1,2,4-triazole (B32235) system.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Characteristic Signals | Reference/Rationale |
| ¹H NMR | Signals for the A₂B₂ system of the p-substituted phenyl ring (two doublets), a signal for the triazole C-H proton, and a broad, exchangeable signal for the triazole N-H proton. nih.govncl.res.in | Based on spectra of related nitrophenyl-triazole derivatives. |
| ¹³C NMR | Resonances for the two distinct carbons of the nitrophenyl ring, the two carbons of the triazole ring, and the carbon attached to the nitro group. nih.gov | Inferred from data on similar heterocyclic systems. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (~3100-3200 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=N and N=N stretching in the triazole ring (~1400-1600 cm⁻¹), and strong asymmetric and symmetric stretching of the NO₂ group (~1530 cm⁻¹ and ~1350 cm⁻¹). researchgate.netijsr.net | General values for functional groups present in the molecule. |
| Mass Spectrometry | A distinct molecular ion peak corresponding to the molecular weight of C₈H₆N₄O₂ (190.16 g/mol ). uni.lu | Based on the chemical formula. |
Future research should aim to obtain and publish high-resolution experimental spectra (NMR, IR, UV-Vis, and Mass Spectrometry) for the pure compound. Beyond experimental work, computational chemistry offers powerful tools for deeper characterization. Density Functional Theory (DFT) calculations can be employed to predict molecular geometry, vibrational frequencies (IR and Raman), and NMR chemical shifts. researchgate.net These theoretical calculations, when correlated with experimental data, provide a robust validation of the compound's structure. Furthermore, computational methods can elucidate electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for predicting its behavior in electronic materials and its reactivity. researchgate.net Predicted collision cross-section values are also available and can aid in identification. uni.lu
Future Directions in Coordination Chemistry and Materials Science Applications
The structural motifs of this compound make it a highly promising candidate for applications in coordination chemistry and materials science.
In coordination chemistry , the 1,2,4-triazole ring is a versatile ligand, capable of coordinating to metal ions through its nitrogen atoms to form mononuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). tennessee.edusemanticscholar.org The nitrogen atoms can act as bridges between metal centers, leading to extended network structures. A key future direction is to explore the coordination of this compound with various transition metals (e.g., Fe, Co, Ni, Cu, Zn). The resulting complexes and MOFs could exhibit interesting properties such as spin-crossover behavior, porosity for gas storage and separation, or catalytic activity. tennessee.edu The nitrophenyl group can further influence the packing of these structures through π-π stacking interactions and may participate in secondary interactions. nih.gov
In materials science , the electron-deficient nature of both the 1,2,4-triazole ring and the nitrophenyl group suggests significant potential. researchgate.net A major future avenue is the investigation of this compound as an electron-transport or hole-blocking material in organic light-emitting diodes (OLEDs). Many 1,2,4-triazole derivatives exhibit high triplet energies and good electron mobility, making them suitable as host materials for phosphorescent OLEDs. researchgate.net Research should focus on fabricating and characterizing devices incorporating this compound to evaluate its performance. Additionally, the presence of a nitro group, a known explosophore, suggests that this compound and its derivatives could be investigated as energetic materials, an area where nitrated triazoles have already shown promise. mdpi.com
Identification of Underexplored Research Avenues for this compound
Despite its potential, several research avenues for this compound remain largely unexplored.
The most significant underexplored area is the systematic evaluation of its biological activity . The 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous drugs with a wide range of activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. researchgate.netnih.govnih.gov The 4-nitrophenyl moiety has also been identified as a critical feature for the antitrypanosomal activity of some 1,2,3-triazole derivatives. acs.org For example, a related compound, 5-((4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol, has shown notable activity against breast cancer cells. researchgate.net Similarly, 5-(3-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-amine demonstrated significant anti-inflammatory effects. mdpi.com Therefore, a comprehensive screening of this compound against various cancer cell lines, bacterial and fungal strains, and parasites is a critical future direction that could lead to the development of new therapeutic agents.
Another underexplored avenue is its potential application in organocatalysis . The acidic N-H proton and the basic nitrogen atoms of the triazole ring could be exploited in catalytic cycles for various organic transformations.
Finally, the derivatization of the parent molecule presents a vast field of research. Functionalization at the N1, N2, or N4 positions of the triazole ring, or chemical modification of the nitro group, could be used to fine-tune the compound's physical, chemical, and biological properties. This could lead to the creation of libraries of related compounds with optimized characteristics for specific applications in medicine, materials science, or coordination chemistry.
Q & A
Q. What are the common synthetic routes for 3-(4-nitrophenyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized?
Methodological Answer: A typical synthesis involves cyclization of 2-[(4-nitrophenyl)carbonyl]hydrazinecarbothioamide under alkaline conditions. Key steps include:
Reaction Setup : Reflux the precursor with 10% KOH for 3 hours to facilitate cyclization .
Neutralization : Gradual addition of glacial acetic acid to neutralize the mixture, precipitating the crude product.
Purification : Recrystallization using ethanol yields pure crystals. Optimization focuses on pH control during neutralization and solvent selection (e.g., ethanol vs. methanol) to improve yield and purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between triazole, nitro, and phenyl groups: 6.26° and 9.5°, respectively) and intermolecular interactions (N–H⋯S hydrogen bonds, π-π stacking) .
- FT-IR Spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3350 cm⁻¹, C=N at ~1670 cm⁻¹, and NO₂ asymmetric/symmetric stretches at ~1540/1375 cm⁻¹) .
- NMR : Confirms proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, NH protons at δ ~10–12 ppm).
Advanced Research Questions
Q. How do intermolecular interactions (hydrogen bonds and π-π stacking) influence the crystal packing and stability of this compound?
Methodological Answer: Crystal stability is governed by:
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for nitro-phenyl triazole derivatives?
Methodological Answer: Contradictions may arise due to metabolic instability or bioavailability. Strategies include:
Metabolite Analysis : Use LC-MS to identify degradation products in vivo.
Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability .
Controlled Delivery Systems : Encapsulate the compound in liposomes to improve bioavailability.
Q. How can computational methods predict biological interactions of this compound derivatives?
Methodological Answer:
- Molecular Docking : Simulate binding to target proteins (e.g., fungal CYP51 for antifungals) using software like AutoDock. Validate with experimental IC₅₀ values .
- QSAR Modeling : Correlate substituent effects (e.g., nitro group position) with bioactivity using Hammett constants or DFT-calculated electronic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
